molecular formula C11H18N2O2S B6648872 N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine

N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine

Cat. No.: B6648872
M. Wt: 242.34 g/mol
InChI Key: SPNYIWJQVQWRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a propan-2-yl chain, which is further connected to a 4-methylpyridin-2-amine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-16(14,15)8-10(3)13-11-7-9(2)5-6-12-11/h5-7,10H,4,8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNYIWJQVQWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)NC1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through the reaction of ethylsulfonyl chloride with a suitable nucleophile, such as a secondary amine.

    Attachment to Propan-2-yl Chain: The resulting ethylsulfonyl intermediate is then reacted with a propan-2-yl halide under basic conditions to form the desired chain.

    Coupling with 4-Methylpyridin-2-amine: The final step involves coupling the ethylsulfonylpropan-2-yl intermediate with 4-methylpyridin-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridine
  • N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-3-amine
  • N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-4-amine

Uniqueness

N-(1-ethylsulfonylpropan-2-yl)-4-methylpyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.